Methyl 7-azidoheptanoate
Overview
Description
Methyl 7-azidoheptanoate: is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to the seventh carbon of a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-azidoheptanoate can be synthesized through a multi-step process. One common method involves the conversion of 7-bromoheptanoic acid to 7-azidoheptanoic acid, followed by esterification to form the methyl ester. The reaction conditions typically involve the use of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help in controlling the reaction parameters and minimizing the risks associated with handling azides.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-azidoheptanoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 7-azidoheptanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-azidoheptanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Methyl 7-aminoheptanoate: Similar structure but with an amino group instead of an azido group.
Methyl 7-bromoheptanoate: Similar structure but with a bromo group instead of an azido group.
Methyl 7-hydroxyheptanoate: Similar structure but with a hydroxy group instead of an azido group.
Uniqueness: Methyl 7-azidoheptanoate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other functional groups. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl 7-azidoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVQRLMSQEYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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